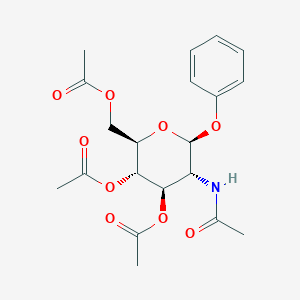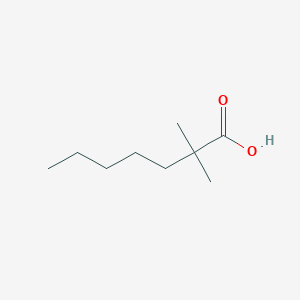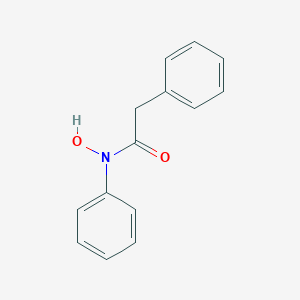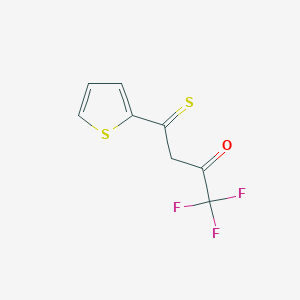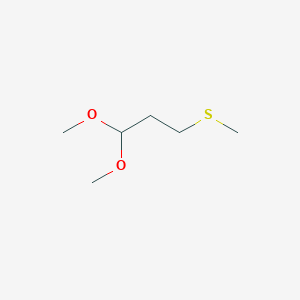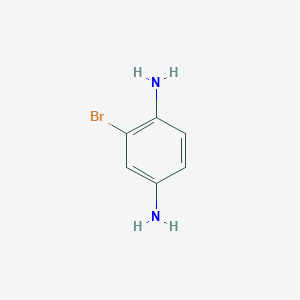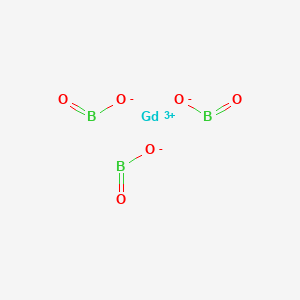
Triboron gadolinium(3+) hexaoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triboron gadolinium(3+) hexaoxide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is composed of boron, gadolinium, and oxygen, and has a unique structure that makes it useful for a variety of purposes. In
Wissenschaftliche Forschungsanwendungen
Triboron gadolinium(3+) hexaoxide has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of magnetic resonance imaging (MRI). This compound has been shown to have unique magnetic properties that make it an ideal contrast agent for MRI scans. It has also been studied for its potential use in cancer treatment, as it has been shown to be effective in targeting cancer cells.
Wirkmechanismus
The mechanism of action of triboron gadolinium(3+) hexaoxide is not fully understood, but it is thought to be related to its magnetic properties. This compound has a high magnetic moment, which makes it highly responsive to magnetic fields. This property allows it to be used as a contrast agent in MRI scans, as it can enhance the visibility of certain tissues.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of triboron gadolinium(3+) hexaoxide are still being studied. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for use in medical applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of triboron gadolinium(3+) hexaoxide is its stability and purity. This makes it easy to work with in lab experiments and ensures that the results are reliable. However, one limitation is that it can be expensive to produce, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for research on triboron gadolinium(3+) hexaoxide. One area of interest is in the development of new MRI contrast agents, which could be based on this compound. Another area of research is in the development of new cancer treatments, which could utilize the unique properties of this compound to target cancer cells more effectively. Additionally, there is potential for research in the field of nanotechnology, as triboron gadolinium(3+) hexaoxide could be used to create new materials with unique magnetic properties.
Synthesemethoden
The synthesis of triboron gadolinium(3+) hexaoxide involves the reaction of gadolinium oxide with boric acid in the presence of oxygen. The resulting compound is a yellow powder that is soluble in water. This synthesis method has been used successfully in several studies, and the resulting compound has been shown to be highly pure and stable.
Eigenschaften
CAS-Nummer |
13703-96-3 |
|---|---|
Produktname |
Triboron gadolinium(3+) hexaoxide |
Molekularformel |
B3GdO6 |
Molekulargewicht |
285.7 g/mol |
IUPAC-Name |
gadolinium(3+);oxido(oxo)borane |
InChI |
InChI=1S/3BO2.Gd/c3*2-1-3;/q3*-1;+3 |
InChI-Schlüssel |
OITSUWOIYSJESE-UHFFFAOYSA-N |
SMILES |
B(=O)[O-].B(=O)[O-].B(=O)[O-].[Gd+3] |
Kanonische SMILES |
B(=O)[O-].B(=O)[O-].B(=O)[O-].[Gd+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



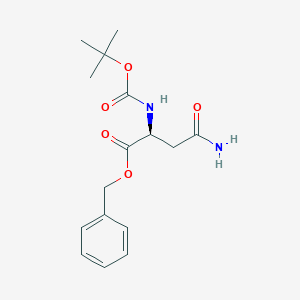
![Bis[P-(dimethylamino)phenyl][P-(dimethylammonio)phenyl]methylium](/img/structure/B81881.png)
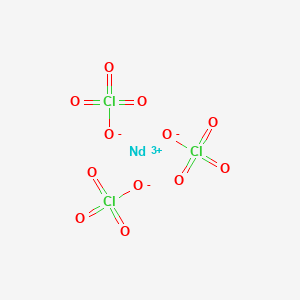
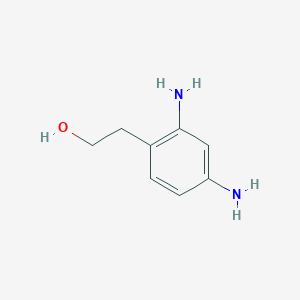
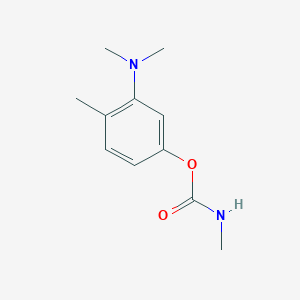
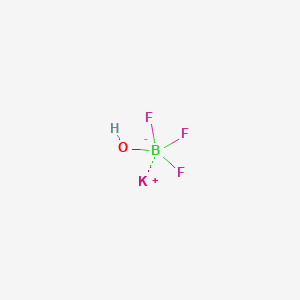
![Thiazolo[5,4-d]pyrimidine, 2-methyl-](/img/structure/B81891.png)
